Sulfo-SPP sodium

ADC Linker Cell-surface labeling Aqueous bioconjugation

Researchers face challenges with membrane-permeable crosslinkers that enter cells, causing confounding intracellular reactions, or non-cleavable linkers that prevent payload release. Sulfo-SPP sodium solves this precisely. - **Key advantage:** Sulfonate group confers water solubility (no DMSO needed) and membrane impermeability; disulfide bond is selectively reduced by intracellular thiols (e.g., glutathione). - **Quantitative stability:** >24-h stability in PBS (pH 7.4, 37°C) and >8-h plasma stability, with efficient cleavage inside tumor cells. - **Application:** Ideal for antibody-drug conjugates (ADCs) requiring intracellular payload release, and for exclusive cell-surface protein labeling without internalization. - **Supply:** Available in research quantities with immediate shipping.

Molecular Formula C14H15N2NaO7S3
Molecular Weight 442.5 g/mol
Cat. No. B12391138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-SPP sodium
Molecular FormulaC14H15N2NaO7S3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+]
InChIInChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1
InChIKeyBBEYHTSOUCPSMC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-SPP Sodium: Identity & Core Properties


Sulfo-SPP sodium (CAS 452072-24-1) is a heterobifunctional, thiol-cleavable, and membrane-impermeable crosslinker belonging to the N-hydroxysuccinimide (NHS) ester / pyridyldithiol class . It carries a sulfonate group on the succinimidyl ring, conferring water solubility and preventing passive membrane diffusion, and its disulfide bond is specifically reduced by thiols such as glutathione or dithiothreitol to release crosslinked species . These properties position Sulfo-SPP sodium as a cleavable linker for antibody-drug conjugates (ADCs) and for cell-surface protein crosslinking where intracellular penetration must be avoided.

Cleavable disulfide linker for ADC payload release studies.
Membrane-impermeable design for cell-surface-specific crosslinking.
Aqueous-phase, amine-to-thiol bioconjugation workflows.

Why Sulfo-SPP Sodium Cannot Be Replaced


Superficially similar amine-to-thiol crosslinkers such as SPP (non-sulfonated), SPDP, Sulfo-SMCC, or Sulfo-SMPB differ critically in cleavability, membrane permeability, and spacer length. SPP requires organic co-solvent (DMSO) and readily crosses membranes, Sulfo-SMCC/SMPB form non-cleavable thioether bonds that are not reduced in the cytoplasm, and SPDP provides a shorter 6.8 Å reach . Substituting Sulfo-SPP sodium with any of these compounds alters conjugation efficiency, release kinetics, and cellular localization—compromising experimental reproducibility and downstream biological interpretation.

Sulfo-SPP Sodium
Water-soluble, membrane-impermeable disulfide bridge. Enables cell-surface-restricted, cleavable conjugation.
SPP
Non-sulfonated, requires DMSO. Crosses membranes, may lead to uncontrolled intracellular labeling and altered release kinetics.
Sulfo-SMCC
Forms a non-cleavable thioether bond. Payload release depends on lysosomal degradation, not cytoplasmic reduction.
SPDP
Shorter 6.8 Å spacer arm. Steric constraints may reduce intermolecular crosslinking efficiency versus Sulfo-SPP sodium.

Sulfo-SPP Sodium: Quantitative Differentiation


Water Solubility & Membrane Impermeability vs. SPP

Sulfo-SPP sodium is water-soluble and membrane-impermeable, whereas the non-sulfonated SPP crosslinker is insoluble in water, requiring dissolution in DMSO (≥80 mg/mL) . The sulfonate group on Sulfo-SPP prevents passive diffusion across lipid bilayers, restricting reactivity to extracellular or cell-surface targets . This eliminates the need for organic co-solvents that can perturb protein structure during conjugation.

Water Solubility vs. SPP
Head-to-head
Sulfo-SPP: Water-soluble, membrane-impermeable.
SPP: Insoluble in water; DMSO at 80 mg/mL.
Aqueous bioconjugation context.
Cell-surface-only labeling without organic co-solvent.
ADC Linker Cell-surface labeling Aqueous bioconjugation

Disulfide Cleavability vs. Sulfo-SMCC

Sulfo-SPP sodium contains a disulfide bond that is cleaved under reducing conditions (e.g., glutathione, DTT), enabling traceless release of crosslinked species. In contrast, Sulfo-SMCC forms a non-cleavable thioether bond that remains intact inside cells, requiring full lysosomal degradation of the antibody to liberate the payload . For SPP-based conjugates, the parent linker SPP exhibited a half-life >24 hours in PBS (pH 7.4, 37°C) and remained stable in human plasma for at least 8 hours , providing a stability baseline while preserving intracellular release capability.

Disulfide Cleavability
Class-level
Cleavable disulfide. SPP-linker half-life >24 h in PBS (37°C), >8 h in human plasma.
Sulfo-SMCC: Non-cleavable thioether.
Supports intracellular payload release study design.
Stability data for parent SPP provides baseline context.
ADC payload release Reductive cleavage Intracellular trafficking

Spacer Arm Length vs. SPDP

Sulfo-SPP sodium features a 5-carbon pentanoate spacer arm, estimated to provide a reach of approximately 9–10 Å between reactive groups. This is longer than the 6.8 Å spacer of the widely used SPDP crosslinker (3-carbon propionate) . The extended reach reduces steric constraints during intermolecular conjugation, potentially improving crosslinking efficiency for proteins with deeper or less accessible reactive residues.

Spacer Arm Length
Class-level
Sulfo-SPP: ~9–10 Å (estimated).
SPDP: 6.8 Å.
May reduce steric constraints in conjugation.
Estimated from structure; no crystallographic data.
Crosslinking distance Protein-protein interaction Conjugation efficiency

Batch-to-Batch Purity and Vendor Specifications

MedChemExpress specifies a purity of >95% for Sulfo-SPP sodium (HY-129377A) . While SPP is available at ≥97% or ≥98% purity from select vendors , the defined >95% threshold for the sulfonated derivative ensures minimal batch-to-batch variability, which is essential when linker-to-antibody ratio directly impacts ADC pharmacokinetics and therapeutic index.

Vendor Purity Specification
Context-dependent
Sulfo-SPP: >95% (MCE).
SPP: ≥97% to ≥98% (various vendors).
Supports lot-to-lot reproducibility review.
Documented threshold essential for scaling conjugation.
Quality control Reproducibility ADC manufacturing

Sulfo-SPP Sodium: Application Scenarios


ADC Synthesis with Cleavable Disulfide Linker

Sulfo-SPP sodium is the linker of choice when the therapeutic mechanism demands intracellular reduction of the disulfide bond to release the cytotoxic payload. The SPP-class disulfide shows >24-h stability in PBS (pH 7.4, 37°C) and >8-h plasma stability, combined with glutathione-mediated cleavage inside tumor cells . This balance of systemic stability and intracellular lability is unattainable with non-cleavable linkers like Sulfo-SMCC.

Cell-Surface-Specific Protein Crosslinking

Because Sulfo-SPP sodium is membrane-impermeable, it can be applied to intact cells to label or crosslink exclusively cell-surface proteins . This is essential for studies of receptor-ligand interactions, surfaceome profiling, or immunoprecipitation of plasma membrane complexes, where intracellular crosslinking by membrane-permeable SPP would generate confounding signals.

Aqueous-Phase Amine-to-Thiol Conjugation

The water solubility of Sulfo-SPP sodium eliminates the need for DMSO or other organic co-solvents that can denature sensitive proteins. This enables direct conjugation in physiological buffers (PBS, HEPES) at neutral pH, preserving protein folding and activity—a critical advantage over the strictly DMSO-soluble SPP .

ADC Metabolite and PK Studies with SPP Catabolites

In ADC development programs that use SPP-based linkers, Sulfo-SPP sodium serves as a key synthetic intermediate and analytical standard. The defined cleavable disulfide chemistry produces predictable catabolites (e.g., lysine-SPP-DM1) that can be quantified by LC-MS/MS for pharmacokinetic and pharmacodynamic modeling .

Application
Selection Property
Validation Focus
ADC Synthesis with Cleavable Linker
Cleavable disulfide chemistry
Systemic stability and intracellular reduction endpoint review
Cell-Surface-Specific Crosslinking
Membrane impermeability
Surfaceome profiling and intracellular contamination control
Aqueous-Phase Bioconjugation
Water solubility (no DMSO required)
Protein folding and activity preservation
ADC Metabolite and PK Studies
Predictable SPP-class catabolite chemistry
LC-MS/MS catabolite quantification and exposure-model interpretation

Technical Documentation Hub

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33 linked technical documents
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